Product packaging for Maltotriose Peracetate(Cat. No.:CAS No. 93911-20-7)

Maltotriose Peracetate

Cat. No.: B133411
CAS No.: 93911-20-7
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-BDYSLRNRSA-N
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Description

Contextualization within Glycobiology and Carbohydrate Chemistry Research

Glycobiology, the study of the structure, synthesis, and biology of saccharides (glycans), and carbohydrate chemistry are disciplines dedicated to understanding the complex roles of sugars in biological systems. slideshare.netnih.gov Within this context, maltotriose (B133400) peracetate serves as a key compound for investigating the intricate world of carbohydrates. slideshare.net The peracetylation of maltotriose—a trisaccharide composed of three α-1,4 linked D-glucose units—enhances its lipophilicity, stability, and solubility in organic solvents, making it more amenable to a variety of experimental conditions compared to its parent compound. This modification allows researchers to delve into the fundamental aspects of carbohydrate structure and function.

The study of compounds like maltotriose peracetate is crucial for advancing our understanding of carbohydrate-protein interactions, enzymatic processes, and the synthesis of complex glycans. These investigations are foundational to numerous areas of biomedical and biotechnological research. numberanalytics.com

Significance as a Protected Oligosaccharide Intermediate and Biochemical Reagent

One of the primary roles of this compound in academic research is as a protected oligosaccharide intermediate. In the complex world of carbohydrate synthesis, protecting groups are essential chemical moieties temporarily attached to a molecule to prevent unwanted reactions and to direct reactivity to a specific site. numberanalytics.com The acetyl groups in this compound serve this purpose, masking the reactive hydroxyl groups. This protection is critical for the synthesis of more complex oligosaccharides and polysaccharides, as it allows for selective chemical transformations at other positions of the molecule. For instance, the acetylated form enables reactions like azidation to introduce new functional groups, which are essential for creating glycosyl donors used in synthetic pathways.

As a biochemical reagent, this compound is instrumental in studying enzyme-substrate interactions. It is particularly useful in research involving enzymes that metabolize starch and related oligosaccharides, such as α-amylases and α-glucosidases. The peracetate group can alter the compound's affinity for these enzymes, providing insights into their active sites and mechanisms of action. Furthermore, the enhanced stability of the acetylated form can be advantageous in studying enzyme kinetics and inhibition.

Historical Perspectives on the Synthesis and Study of Peracetylated Sugars

The use of acetyl groups as protecting groups in carbohydrate chemistry has a long and significant history, dating back to the foundational work of chemists like Emil Fischer. numberanalytics.com The development of methods to selectively protect and deprotect hydroxyl groups was a pivotal advancement that paved the way for the synthesis of complex carbohydrates. numberanalytics.comnumberanalytics.com

A cornerstone in the history of glycosylation is the Koenigs-Knorr reaction, first reported in the early 20th century. wikipedia.orgnist.gov This reaction originally involved the use of an acetylated glycosyl halide (like acetobromoglucose) reacting with an alcohol in the presence of a silver salt to form a glycoside. wikipedia.orgnist.gov This method highlighted the critical role of peracetylated sugars as precursors in forming glycosidic bonds, the fundamental linkages that connect monosaccharides into larger structures. wikipedia.orgmasterorganicchemistry.com The presence of the acetyl group at the C2 position often influences the stereochemical outcome of the glycosylation, providing anchimeric assistance to form a 1,2-trans glycosidic linkage. wikipedia.org Over the decades, the Koenigs-Knorr reaction and similar methods have been refined, but the underlying principle of using peracetylated sugars as key intermediates remains a central strategy in carbohydrate synthesis. cdnsciencepub.comnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C40H54O27
Molecular Weight 966.84 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as chloroform (B151607) and dichloromethane
Parent Compound Maltotriose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O27 B133411 Maltotriose Peracetate CAS No. 93911-20-7

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-BDYSLRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467134
Record name Maltotriose Peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93911-20-7
Record name Maltotriose Peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Maltotriose Peracetate and Its Derivatives

Strategic Approaches to the Peracetylation of Maltotriose (B133400)

The complete acetylation of maltotriose is the foundational step for its use in further synthetic transformations. This process, known as peracetylation, protects the hydroxyl groups, enhancing the solubility of the sugar in organic solvents and allowing for selective modification of the anomeric position.

Optimization of Acetylating Conditions for High Yields

The classical method for peracetylation of carbohydrates often involves the use of a large excess of acetic anhydride (B1165640) in pyridine (B92270). However, this method suffers from drawbacks such as the toxicity and unpleasant odor of pyridine, as well as complications during work-up and purification. To address these limitations, alternative, more efficient, and environmentally benign methods have been developed.

One such method employs a stoichiometric amount of acetic anhydride in the presence of a catalytic amount of lithium perchlorate (B79767) under solvent-free conditions. This approach has been successfully applied to the large-scale synthesis of per-O-acetylated monosaccharides and disaccharides, affording high yields of the desired products. Another strategy involves the use of molecular sieves as promoters for the peracetylation reaction, again under solvent-free conditions. For instance, treating glucose with acetic anhydride in the presence of 4Å molecular sieves at an elevated temperature resulted in a 90% yield of the peracetylated product. These modern approaches offer significant advantages in terms of reduced waste, simplified purification, and improved reaction efficiency.

Derivatization through Anomeric Functionalization of Peracetylated Maltotriose

The anomeric center of peracetylated maltotriose is a prime site for chemical modification, enabling the introduction of various functional groups that can serve as handles for subsequent glycosylation reactions or for the attachment of labels and other molecular entities.

Preparation of Maltotriosyl Halides (e.g., Bromides)

Peracetylated glycosyl bromides are valuable intermediates in glycosylation chemistry. A one-pot preparation of peracetylated glycosyl bromides from reducing sugars has been reported, which involves the use of acetic anhydride and a catalytic amount of HBr in acetic acid for the initial peracetylation, followed by the addition of more HBr in acetic acid to facilitate the formation of the anomeric bromide. Another approach for the conversion of anomeric acetates to the corresponding bromides involves treatment with trimethylsilyl (B98337) bromide (TMSBr). A milder method utilizes bismuth(III)-based reagents, such as BiBr3-Me3SiBr, to produce glycosyl bromides in excellent yields from their peracetylated precursors.

Gold(III)-Catalyzed Anomeric Azidation of Peracetylated Maltotriose

Glycosyl azides are versatile intermediates that can be readily converted into other functional groups or used in click chemistry for the construction of complex glycoconjugates. A significant advancement in the synthesis of these compounds is the use of gold(III) catalysis. Specifically, the anomeric azidation of per-O-acetylated sugars, including maltotriose, can be achieved in good to excellent yields using catalytic amounts of oxophilic AuBr3. nih.gov

The reaction of peracetylated maltotriose with trimethylsilyl azide (TMSN3) in the presence of a catalytic amount of AuBr3 proceeds smoothly to afford the corresponding azido compound. nih.gov This method is notable for its operational simplicity and the ability to catalyze the azidation of deactivated sugars. nih.gov For peracetylated maltotriose, the reaction took 5 hours to complete, resulting in an 82% yield of the desired azido product. nih.gov This gold-catalyzed approach represents a facile and efficient route to an important class of glycosyl donors.

SubstrateCatalystReagentTime (h)Yield (%)
Peracetylated MaltotrioseAuBr3TMSN3582

Synthesis of Complex Maltotriose Peracetate Conjugates and Analogs

This compound, also known as maltotriose undecaacetate, serves as a versatile precursor in the synthesis of a wide array of complex carbohydrate structures. Its fully acetylated form provides protection for the hydroxyl groups, allowing for selective chemical modifications at the anomeric center and subsequent deprotection to yield functional molecules. This section explores advanced synthetic methodologies that utilize this compound and its derivatives to construct intricate molecular architectures, including alkyl glycosides, C-C linked dimers, alpha-glucosidase inhibitors, cyclodextrin analogues, and fluorinated derivatives.

Preparation of Alkyl Glycosides from Maltotriose Undecaacetate

The synthesis of alkyl glycosides from maltotriose undecaacetate is a fundamental transformation that introduces an aglycone moiety, thereby altering the solubility and biological properties of the parent trisaccharide. A common and historically significant method for this conversion is the Koenigs-Knorr reaction nih.govwikipedia.orgslideshare.netumsl.edu. This reaction typically involves the conversion of the peracetylated sugar into a glycosyl halide, which then reacts with an alcohol in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver oxide wikipedia.orgslideshare.net.

The general steps for the preparation of an alkyl maltotrioside from maltotriose undecaacetate via the Koenigs-Knorr reaction are as follows:

Formation of the Glycosyl Halide: Maltotriose undecaacetate is first converted to the corresponding glycosyl halide, typically a bromide or chloride. This is achieved by treating the peracetylated sugar with a solution of hydrogen bromide or hydrogen chloride in a suitable solvent like acetic acid.

Glycosylation: The resulting glycosyl halide, which is often unstable and used in situ, is then reacted with the desired alcohol (R-OH). This reaction is promoted by a heavy metal salt that acts as a halide scavenger, facilitating the formation of an oxocarbenium ion intermediate wikipedia.org.

Stereocontrol: The stereochemical outcome of the glycosylation is influenced by the nature of the protecting group at the C-2 position. The acetyl group in this compound can participate in the reaction through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.

Deprotection: The final step involves the removal of the acetate (B1210297) protecting groups to yield the free alkyl glycoside. This is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

The efficiency and stereoselectivity of the Koenigs-Knorr reaction can be influenced by various factors, including the choice of promoter, solvent, and reaction temperature. Modern modifications of this reaction aim to improve yields and stereoselectivity while reducing the reliance on toxic heavy metal promoters slideshare.netnih.gov.

Step Reaction Key Reagents and Conditions Product
1HalogenationMaltotriose undecaacetate, HBr in Acetic AcidAcetobromo-α-D-maltotriose
2GlycosylationAcetobromo-α-D-maltotriose, R-OH, Silver CarbonatePeracetylated Alkyl Maltotrioside
3DeacetylationPeracetylated Alkyl Maltotrioside, NaOMe, MeOHAlkyl Maltotrioside

Construction of Semi-Synthetic Sulfated Maltotriose C-C Linked Dimers

The synthesis of C-C linked carbohydrate dimers represents a significant departure from the naturally occurring O-glycosidic bonds, offering enhanced stability and novel conformational properties. The construction of semi-synthetic sulfated maltotriose C-C linked dimers has been explored as a strategy to develop heparin mimetics.

The synthesis of these complex molecules involves several key steps:

Precursor Synthesis: The neutral precursors of the C-C linked dimers are synthesized from maltotriosyl bromide through an electroreduction process that leads to the dimerization of maltotriosyl radical intermediates. This process results in a statistical mixture of three diastereoisomers with respect to the new C-C bond configuration: α,α, α,β, and β,β.

Chromatographic Separation: The different diastereoisomers are then separated using silica (B1680970) gel flash chromatography followed by semi-preparative HPLC.

Sulfation: Each separated diastereoisomer is then subjected to exhaustive sulfation to yield the corresponding sulfated maltotriose C-C linked dimers (SMTCs). The sulfation is typically carried out using a sulfur trioxide-pyridine complex or a similar sulfating agent. To achieve a high degree of sulfation, the procedure may be repeated multiple times.

The degree of sulfation is a critical parameter influencing the biological activity of these heparin mimetics and is carefully characterized using techniques such as NMR spectroscopy and mass spectrometry. It has been observed that the α,α and α,β diastereoisomers can be sulfated to a high and homogeneous degree (85-95%), while the sulfation of the β,β diastereoisomer is more challenging and often results in a less homogeneous product with a lower average degree of sulfation (around 78%).

Diastereoisomer Achieved Sulfation Degree Homogeneity
α,α85-95%Homogeneous
α,β85-95%Homogeneous
β,β~78%Non-homogeneous

Total Synthesis of Alpha-Glucosidase Inhibitors Utilizing Peracetylated Intermediates

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. These compounds act by inhibiting the enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. Acarbose and voglibose are prominent examples of alpha-glucosidase inhibitors whose structures are based on oligosaccharide scaffolds nih.govnih.govresearchgate.netresearchgate.netmdpi.com. The total synthesis of these inhibitors and their analogues often involves the use of peracetylated oligosaccharide intermediates to facilitate key glycosylation and modification steps.

While the direct use of this compound in the synthesis of marketed drugs is not explicitly detailed in readily available literature, the synthetic strategies for compounds like acarbose provide a clear indication of the utility of peracetylated oligosaccharide precursors nih.govmdpi.com. The synthesis of the oligosaccharide domain of acarbose, for instance, has been achieved using a maltosidic acceptor, which is a disaccharide, and a fucopyranosyl donor nih.gov. The extension of this logic to the synthesis of longer analogues would necessitate the use of larger peracetylated oligosaccharide building blocks.

The general synthetic approach involves:

Preparation of Protected Monosaccharide Building Blocks: Starting from readily available monosaccharides, a series of protection, deprotection, and functional group interconversion steps are carried out to prepare suitable glycosyl donors and acceptors.

Stepwise or Block Glycosylation: The oligosaccharide chain is assembled through a series of glycosylation reactions. Peracetylation of the hydroxyl groups is a common strategy to protect the sugar units and to influence the stereochemical outcome of the glycosylation, often favoring the formation of 1,2-trans linkages.

Modification of the Oligosaccharide Backbone: Once the desired oligosaccharide core is assembled, further modifications are introduced. In the case of voglibose and its analogues, this involves the introduction of an aminocyclitol moiety nih.govresearchgate.net.

Final Deprotection: The synthesis is completed by the removal of all protecting groups to yield the final alpha-glucosidase inhibitor.

The use of peracetylated intermediates like this compound allows for controlled and stereoselective glycosylation reactions, which are crucial for the construction of the precise carbohydrate structures required for potent enzyme inhibition.

Precursors for Cyclodextrin Analogue Synthesis

Cyclodextrins are cyclic oligosaccharides that have found wide applications in various fields due to their ability to form inclusion complexes. While natural cyclodextrins are composed of α-1,4-linked glucopyranose units, the synthesis of cyclodextrin analogues with altered ring sizes or modified sugar units is an area of active research. Maltotriose and its derivatives serve as important precursors for the synthesis of certain cyclodextrin analogues, particularly those with a higher number of glucose units, such as δ-cyclodextrin, which is composed of nine glucose units acs.org.

A key strategy for the synthesis of cyclodextrins from linear oligosaccharide precursors is intramolecular glycosylation. A notable example is the chemical synthesis of δ-cyclodextrin from three maltotriose units acs.org. The synthetic approach involves:

Preparation of a Maltotriose Intermediate: Maltotriose is chemically modified to introduce orthogonal protecting groups and a reactive functionality at the anomeric center, such as a thioglycoside.

Chain Elongation: The maltotriose units are coupled together in a stepwise manner to form a linear nonasaccharide. Peracetylation or other protecting group strategies are employed during these steps to ensure regioselectivity.

Intramolecular Cyclization: The linear nonasaccharide is then induced to undergo an intramolecular glycosylation to form the cyclic structure of δ-cyclodextrin. This is a critical step that often requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Starting Oligosaccharide Number of Units Target Cyclodextrin Key Synthetic Strategy
Maltotriose3δ-CyclodextrinIntramolecular Glycosylation

Enzymatic approaches have also been developed for the synthesis of cyclodextrins from smaller oligosaccharides. For example, cyclodextrin glucanotransferase can catalyze the synthesis of β-cyclodextrin from maltose (B56501) in the presence of a template molecule dtu.dknih.govrsc.org. While this specific example uses maltose, the principle of enzymatic cyclization of linear oligosaccharides could potentially be extended to maltotriose as a substrate for the synthesis of larger cyclodextrins.

Fluorinated Maltotriose Derivative Synthesis

The introduction of fluorine atoms into carbohydrate structures can significantly alter their biological properties, including metabolic stability and binding affinity to proteins. The synthesis of fluorinated maltotriose derivatives is therefore of considerable interest for the development of novel probes and therapeutic agents. The fluorination of peracetylated carbohydrates can be achieved using various reagents, with diethylaminosulfur trifluoride (DAST) and electrophilic fluorinating agents like Selectfluor™ being prominent examples scispace.comnih.govnih.govnih.govdurham.ac.uksigmaaldrich.comwikipedia.orgorganic-chemistry.orgresearchgate.net.

Deoxyfluorination with DAST:

DAST is a widely used reagent for the conversion of hydroxyl groups to fluorine atoms nih.govnih.govdurham.ac.ukresearchgate.net. The reaction of a partially protected this compound, where one or more hydroxyl groups are exposed, with DAST would lead to the corresponding deoxyfluoro derivative. The reaction typically proceeds with inversion of configuration at the reacting center. The selectivity of the fluorination can be controlled by the judicious choice of protecting groups, allowing for the introduction of fluorine at specific positions within the maltotriose scaffold.

Electrophilic Fluorination with Selectfluor™:

Selectfluor™ is an electrophilic fluorinating agent that can be used to introduce fluorine into various organic molecules, including carbohydrates scispace.comnih.govsigmaaldrich.comwikipedia.orgorganic-chemistry.org. For example, the reaction of a glycal derived from maltotriose with Selectfluor™ in the presence of a suitable nucleophile can lead to the formation of 2-deoxy-2-fluoro glycosides.

The synthesis of a fluorinated maltotriose derivative would generally involve the following steps:

Selective Deprotection: Starting from maltotriose undecaacetate, one or more acetyl groups are selectively removed to expose the hydroxyl groups at the desired positions for fluorination.

Fluorination: The partially deprotected maltotriose derivative is then treated with a fluorinating agent such as DAST or an electrophilic fluorine source.

Purification: The fluorinated product is purified from the reaction mixture using chromatographic techniques.

Deprotection (optional): If the final application requires the free fluorinated oligosaccharide, the remaining acetyl groups are removed.

Fluorinating Agent Mechanism Typical Substrate Product
DASTNucleophilic SubstitutionPartially protected alcoholDeoxyfluoro derivative (with inversion)
Selectfluor™Electrophilic AdditionGlycal2-Deoxy-2-fluoro glycoside

Sophisticated Analytical and Spectroscopic Characterization of Maltotriose Peracetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates like maltotriose (B133400) peracetate. It provides detailed information at an atomic level regarding the connectivity of atoms, the stereochemistry of glycosidic linkages, and the three-dimensional conformation of the molecule in solution. nih.govnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of maltotriose peracetate.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a peracetylated oligosaccharide is typically complex, but key regions provide unambiguous information. The anomeric protons (H-1) of the glucose residues resonate in a distinct downfield region (typically δ 4.5-6.0 ppm), separate from the other ring protons. The chemical shift and coupling constant (³J(H1,H2)) of these anomeric signals are diagnostic of the glycosidic linkage's configuration (α or β). For maltotriose, which consists of α-(1→4) linked glucose units, specific anomeric signals are expected. The acetyl groups introduce a set of sharp singlet peaks in the upfield region (δ 1.9-2.2 ppm), and the integration of these signals relative to the anomeric protons can confirm the complete acetylation of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider chemical shift dispersion, often allowing for the resolution of all carbon signals. unimo.it The anomeric carbons (C-1) are particularly informative, resonating in the δ 90-110 ppm range. The chemical shift of C-1 is sensitive to the anomeric configuration. Furthermore, glycosylation causes a significant downfield shift (glycosylation shift) of the carbon atom involved in the linkage (e.g., C-4 in the case of maltotriose), confirming the linkage position. unimo.it The carbonyl carbons of the acetate (B1210297) groups appear further downfield (δ 169-172 ppm).

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Peracetylated α-D-Glucose Units. (Note: Specific shifts for this compound may vary slightly. This table provides typical ranges.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (Anomeric)5.0 - 5.890 - 98
24.8 - 5.269 - 73
35.2 - 5.670 - 74
44.9 - 5.367 - 71
53.9 - 4.369 - 73
64.0 - 4.561 - 64
Acetyl (CH₃)1.9 - 2.220 - 21
Acetyl (C=O)-169 - 172

Due to the significant overlap of proton signals in the 1D spectrum of oligosaccharides, two-dimensional (2D) NMR experiments are essential for complete structural assignment. unimo.ituga.edu

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net Starting from the well-resolved anomeric proton (H-1) signal of each glucose residue, one can trace the entire spin system of that residue by "walking" through the cross-peaks (H-1 to H-2, H-2 to H-3, and so on). researchgate.net This allows for the assignment of all the protons within each individual monosaccharide unit.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. researchgate.net Once the proton resonances have been assigned using COSY, the HSQC spectrum allows for the direct and unambiguous assignment of the corresponding carbon signals. unideb.hu This technique is particularly powerful because it utilizes the large chemical shift dispersion of the ¹³C nucleus to resolve ambiguities present in the crowded ¹H spectrum. unideb.hu The combination of COSY and HSQC experiments provides a robust method for the complete assignment of all ¹H and ¹³C signals in this compound.

NMR spectroscopy is a powerful method for characterizing sulfated derivatives of this compound and quantifying their degree of sulfation (DS). researchgate.netmdpi.com The introduction of a sulfate (B86663) group onto a hydroxyl position induces significant changes in the NMR spectrum. nih.gov

Specifically, the proton and the carbon atom at the site of sulfation experience a characteristic downfield chemical shift. mdpi.com For instance, sulfation at the C-6 position of a glucose residue will shift the H-6 and C-6 signals to a lower field compared to their positions in the non-sulfated precursor.

By comparing the ¹H or ¹³C NMR spectra of a sulfated maltotriose derivative with its non-sulfated counterpart, the positions of sulfation can be identified. Furthermore, the degree of sulfation can be calculated by comparing the integration of signals from the sulfated monosaccharide units to those from non-sulfated or reference signals within the molecule. mdpi.com This quantitative analysis is crucial for understanding the structure-activity relationships of these derivatives.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

For this compound (Molecular Formula: C₄₀H₅₄O₂₇; Molecular Weight: 966.84), ESI-MS analysis in positive ion mode would be expected to show a prominent signal corresponding to the sodiated adduct [M+Na]⁺ at m/z 989.83 or the protonated molecule [M+H]⁺ at m/z 967.85. scbt.com The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. The fragmentation of the peracetylated trisaccharide would primarily involve two types of cleavages:

Glycosidic Bond Cleavage: Breakage of the α-(1→4) linkages, resulting in the loss of peracetylated glucose units.

Cross-ring Cleavage: Fragmentation across the sugar rings themselves. nih.gov The resulting fragmentation pattern provides a fingerprint that can confirm the sequence of the monosaccharide units and their linkage positions.

GC-MS is a powerful technique for the linkage analysis of oligosaccharides. nih.gov Since this compound itself is not sufficiently volatile for GC analysis, a specific chemical derivatization procedure is required. lynchburg.edumasonaco.org The standard method involves converting the oligosaccharide into partially methylated alditol acetates (PMAAs).

The process for analyzing this compound would be as follows:

Permethylation: The peracetylated maltotriose is treated to replace all free hydroxyl groups (if any, though none are expected in a fully peracetylated sample) and the acetyl groups with methyl ethers.

Hydrolysis: The glycosidic bonds are cleaved to release the individual methylated monosaccharides.

Reduction: The aldehyde group at the C-1 position of each monosaccharide is reduced to a primary alcohol, forming alditols. This step prevents the formation of anomeric isomers in the final derivative.

Acetylation: The newly formed hydroxyl groups (at the original linkage sites and the C-1 position) are acetylated.

The resulting PMAAs are volatile and can be separated by gas chromatography. researchgate.net The separated components are then analyzed by mass spectrometry. The fragmentation pattern of each PMAA is characteristic of the methylation and acetylation pattern, which directly indicates the original linkage positions of the monosaccharides in the parent trisaccharide. nih.gov For maltotriose, this analysis would confirm the presence of a terminal non-reducing glucose residue, an internal 1,4-linked glucose residue, and a reducing-end glucose residue.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the characterization of oligosaccharide mixtures, including those containing maltotriose and its derivatives. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of underivatized oligosaccharides, LC-MS can effectively separate and identify components within a complex mixture. For instance, a study employing a polyacrylamide-modified monolithic silica (B1680970) capillary column for hydrophilic interaction liquid chromatography (HILIC) successfully separated a mixture of maltooligosaccharides, including maltotriose. researchgate.net Using a linear gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate buffer, the different oligosaccharides were resolved and detected by negative electrospray ionization-ion trap mass spectrometry. researchgate.net This approach allows for the identification of individual oligosaccharides based on their mass-to-charge ratio.

For more complex analyses, such as determining monosaccharide composition and glycosidic linkage positions, a multi-dimensional LC-MS/MS workflow can be employed. This involves an initial HPLC-QTOF MS analysis for sequencing, followed by UHPLC-QqQ MS analyses of fractionated oligosaccharides to determine their monosaccharide and linkage compositions. nih.gov This comprehensive approach was validated using maltooligosaccharide standards and demonstrated its utility in elucidating the detailed structures of oligosaccharides. nih.gov

Challenges in LC-MS analysis of isomeric sugars, which may co-elute, can be addressed by coupling LC with tandem mass spectrometry (MS/MS) and leveraging techniques like chloride adduction to enhance differentiation. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for resolving highly polar compounds like sugars prior to MS analysis. nih.gov

Chromatographic Methodologies for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of diastereomers, which is particularly relevant in the context of modified oligosaccharides like this compound. The separation of diastereomeric mixtures of peracetylated C-C linked maltotriose dimers has been successfully achieved using semi-preparative HPLC. mdpi.com This separation is often necessary after initial purification by flash chromatography, which may not fully resolve closely related diastereoisomers. mdpi.com

The choice of stationary phase and mobile phase is critical for effective diastereomer separation. Porous graphitic carbon (PGC) columns have shown significant utility in separating various diastereomeric mixtures. chromatographytoday.com For instance, PGC was the only stationary phase successful in separating all studied diastereomeric mixtures of certain Phenylpiracetam derivatives. chromatographytoday.com The nature of the alkyl substituents and their position within the molecule played a major role in the resolution of the diastereoisomers. chromatographytoday.com

Normal-phase HPLC on silica gel is another effective method for separating diastereomers. nih.gov The efficiency of this separation can be enhanced by derivatizing the compounds with chiral molecular tools. nih.gov For instance, the separation of diastereomeric amides can be achieved on a silica gel column, sometimes in combination with recrystallization to achieve complete separation. nih.gov

The separation of disaccharides, which can be considered simple oligosaccharides, has also been extensively studied. High-performance anion-exchange chromatography with pulsed amperometric detection is a powerful method for the analysis of sugars, including the separation of maltose (B56501) and its isomers. researchgate.net Furthermore, porous graphitic carbon columns have demonstrated high performance in the reverse-phase separation of disaccharides like lactose (B1674315) and maltose, even resolving their anomeric forms. researchgate.net

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used technique for the purification of oligosaccharides based on their molecular size. microbenotes.com This method is particularly advantageous because it can be performed under conditions that maintain the stability of the molecule of interest and generally results in high recovery of the purified substance. nih.gov

The principle of gel filtration involves passing a sample through a column packed with a porous matrix. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. microbenotes.com This technique is effective for separating oligosaccharides from larger molecules like proteins and polysaccharides, as well as from smaller salt impurities. researchgate.netnih.gov

Several types of gel matrices are available, with Sephadex and Bio-Gel being common choices for oligosaccharide separation. okstate.eduresearchgate.net For instance, Sephadex G-25 or G-50 can be used to effectively separate smaller oligosaccharides. researchgate.net The resolution of the separation can be influenced by the particle size of the gel matrix, with smaller particles often providing better resolution. chromatographyonline.com

Carbon Column Chromatography

Porous graphitized carbon (PGC) column chromatography is another valuable technique for the purification and separation of oligosaccharides. nih.gov PGC columns offer a unique separation mechanism that is complementary to other methods like reversed-phase HPLC. nih.govresearchgate.net They are capable of retaining and separating a wide range of carbohydrates, including neutral and acidic oligosaccharides, as well as their alditols and glycopeptides. nih.govresearchgate.net

A significant advantage of PGC chromatography is its ability to separate isomeric oligosaccharides, which can be challenging with other methods. researchgate.net The retention of glycans on PGC columns can be influenced by temperature, with retention often increasing at higher temperatures. researchgate.net Elution from PGC columns is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. nih.govresearchgate.net This method is compatible with subsequent mass spectrometry analysis, as the mobile phase components are volatile. nih.gov

Chromatography Technique Principle of Separation Primary Application for Oligosaccharides Common Stationary Phases Typical Eluents
Gel Filtration Molecular sizeDesalting, separation from larger molecules (e.g., proteins)Sephadex, Bio-GelAqueous buffers
Carbon Column Adsorption and partitioningSeparation of isomers, purification of neutral and acidic oligosaccharidesPorous Graphitized CarbonAcetonitrile/Water with TFA

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used for monitoring the progress of chemical reactions, including those involving oligosaccharides. aga-analytical.com.pl It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. rsc.org

In the context of oligosaccharide chemistry, TLC can be used to track the formation of products in acceptor reactions, where a glucansucrase enzyme transfers glucose units to an acceptor molecule like maltose. researchgate.net The resulting oligosaccharide products can be separated on a TLC plate, with the degree of polymerization influencing their mobility; higher molecular weight oligosaccharides typically have lower mobility. researchgate.net

The choice of stationary phase for TLC is typically silica gel. aga-analytical.com.pl For separating oligosaccharides, a mobile phase consisting of a mixture of solvents like acetonitrile and water is often employed. researchgate.net After development, the separated spots, which are usually colorless, need to be visualized. rsc.org Common visualization reagents for carbohydrates include:

Orcinol-Sulfuric Acid: This reagent produces colored spots upon heating, making it effective for visualizing oligosaccharides. researchgate.netnih.gov

Aniline-Diphenylamine: This reagent provides a different colorimetric response and can aid in differentiating between various oligosaccharide structures. researchgate.net

Primuline: This reagent allows for non-destructive visualization under UV light, enabling the subsequent extraction of the separated compounds from the TLC plate. nih.gov

By spotting the reaction mixture alongside standards of the starting materials and expected products, one can monitor the consumption of reactants and the appearance of products over time. rsc.org This information is crucial for determining the optimal reaction time and for deciding when to quench the reaction and proceed with product isolation.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, sugars and oligosaccharides are non-volatile due to their high polarity. restek.com To make them amenable to GC analysis, they must first be converted into volatile derivatives. Trimethylsilylation is a common derivatization method for this purpose. restek.comtcichemicals.com

The process involves reacting the hydroxyl groups of the oligosaccharide with a trimethylsilylating agent, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. tcichemicals.commz-at.de This derivatization significantly increases the volatility and thermal stability of the compound. tcichemicals.com

Common trimethylsilylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful TMS donor. Its effectiveness can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS). mz-at.desigmaaldrich.com

N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA): A very strong TMS donor that is often used for silylating polar compounds. mz-at.de

Hexamethyldisilazane (HMDS) in combination with TMCS and a solvent like pyridine (B92270) (TMS-HT): This mixture is also effective for derivatizing sugars. tcichemicals.com

The derivatization reaction is typically carried out by heating the oligosaccharide with the silylating agent in a suitable solvent. mdpi.com The resulting trimethylsilyl derivatives can then be analyzed by GC-mass spectrometry (GC-MS). mdpi.comcore.ac.uk The GC separates the different derivatives, and the MS provides information about their molecular weight and fragmentation patterns, aiding in their identification. core.ac.uk

It is important to note that trimethylsilylation can sometimes produce multiple anomeric derivatives from a single sugar, which can lead to multiple peaks in the chromatogram. restek.com Careful optimization of the derivatization and chromatographic conditions is therefore necessary for accurate analysis.

Vibrational Spectroscopy for Investigating Molecular Interactions and Structure

Vibrational spectroscopy, which includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure and interactions of compounds like this compound. science.govmdpi.com These methods probe the vibrational modes of molecules, providing a "molecular fingerprint" that is sensitive to chemical composition, conformation, and intermolecular interactions. mdpi.com

In the study of polysaccharides and their derivatives, vibrational spectroscopy can provide valuable information about:

Functional Groups: Specific vibrational frequencies correspond to particular functional groups. For example, the stretching vibration of O-H bonds typically appears as a broad peak in the 3500-3000 cm⁻¹ region of the FTIR spectrum. mdpi.com The presence and characteristics of carbonyl (C=O) stretching bands can also be indicative of acetylation. researchgate.net

Molecular Interactions: Hydrogen bonding significantly affects the vibrational frequencies of the involved functional groups, particularly O-H stretching. mdpi.com Changes in these spectral regions can provide insights into the hydrogen bonding network within a molecule or between molecules.

For complex molecules, the interpretation of experimental vibrational spectra can be aided by quantum chemical calculations, such as those based on density functional theory (DFT). science.govmdpi.com These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental data to make detailed assignments of the observed spectral bands. mdpi.com

The application of vibrational spectroscopy is not limited to bulk samples. It can also be used to study molecules in different environments, such as in solution or interacting with other molecules, providing a deeper understanding of their behavior and function. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy in Bond Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the characterization of this compound, providing valuable insights into its molecular structure by identifying the vibrational modes of its constituent chemical bonds. The acetylation of maltotriose introduces a significant number of acetyl groups, which results in a distinctive infrared spectrum compared to its unacetylated counterpart.

The FTIR spectrum of a peracetylated carbohydrate like this compound is dominated by the characteristic absorption bands of the acetyl functional groups. A strong absorption band is typically observed in the region of 1740-1750 cm⁻¹ , which is attributed to the C=O stretching vibration of the ester carbonyl groups. The intensity of this band is a direct indication of the high degree of acetylation within the molecule.

In addition to the prominent carbonyl peak, other significant absorption bands provide further structural information. The C-H stretching vibrations of the methyl groups in the acetyl moieties and the methine groups in the pyranose rings are expected to appear in the region of 2850-3000 cm⁻¹ . The C-O-C stretching vibrations of the glycosidic linkages and the pyranose rings give rise to a complex series of bands in the fingerprint region, typically between 1000 cm⁻¹ and 1250 cm⁻¹ . Specifically, the asymmetric stretching vibrations of C-O-C in the ester groups can be observed around 1245 cm⁻¹ .

The table below summarizes the expected characteristic FTIR absorption bands for the key functional groups present in this compound, based on data for acetylated carbohydrates.

Wavenumber (cm⁻¹)Assignment of Vibrational ModeFunctional Group
~2900C-H stretchingMethine and Methylene groups of the pyranose ring
~1745C=O stretchingEster carbonyl of the acetyl group
~1435C-H bendingMethyl group of the acetyl moiety
~1370C-H bendingMethyl group of the acetyl moiety
~1230Asymmetric C-O-C stretchingEster linkage
~1040C-O stretchingPyranose ring vibrations

These characteristic absorption bands collectively provide a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of the successful peracetylation of maltotriose.

IR-Fourier Spectroscopy in Dehydration Studies of Aqueous Maltotriose Solutions

IR-Fourier spectroscopy is a valuable method for studying the interactions between water and carbohydrates in aqueous solutions, particularly during processes such as dehydration. Research on aqueous solutions of maltotriose has demonstrated that as water is removed, significant and reproducible changes occur in the infrared spectrum, reflecting the altered molecular environment of the trisaccharide. nih.govnih.govmpg.de

In a dilute aqueous solution of maltotriose, the IR spectrum is largely dominated by the strong absorption bands of water, particularly the broad O-H stretching band in the high-frequency region. nih.gov However, as the dehydration process proceeds and the concentration of maltotriose increases, distinct changes in the spectrum are observed. The spectral lines associated with the stretching vibrations of the C–O and C–C chemical bonds within the maltotriose molecule become more pronounced. nih.gov Conversely, the bands corresponding to water molecules gradually weaken. nih.gov

These spectral changes indicate a significant reciprocal effect between the maltotriose and water molecules at the level of chemical bonds. nih.govmpg.de The dehydration process leads to a reduction in the water molecules hydrogen-bonded to the hydroxyl groups of the maltotriose, resulting in a sharpening and increased definition of the carbohydrate's characteristic absorption bands. The product of dehydration at room temperature often contains more tightly bound water compared to the original maltotriose, suggesting a different form of water-carbohydrate interaction. nih.gov

The following table illustrates the general trends observed in the IR-Fourier spectrum of an aqueous maltotriose solution during dehydration.

Spectral Region (cm⁻¹)Vibrational ModeObservation During Dehydration
3600-3000O-H stretching (water and maltotriose)Decrease in intensity and sharpening of bands
1640H-O-H bending (water)Significant decrease in intensity
Low-frequency regionC-O and C-C stretching (maltotriose)Increased prominence and better resolution of spectral lines

The analysis of these spectral changes provides insights into the state of water in the vicinity of the carbohydrate molecules and the conformational adjustments of the maltotriose itself as it transitions from a hydrated to a less hydrated state.

Biochemical and Biological Research Trajectories Involving Maltotriose Peracetate

Functional Role of Maltotriose (B133400) as a Glycobiology Reagent

The controlled synthesis and modification of complex carbohydrates, or glycans, are fundamental to understanding their diverse biological roles. Maltotriose peracetate, as a protected form of maltotriose, is a key intermediate in the chemical synthesis of more complex oligosaccharides and glycoconjugates.

In the realm of carbohydrate chemistry, the synthesis of oligosaccharides is a complex challenge due to the multiple hydroxyl groups on each sugar unit, which necessitates the use of protecting groups to achieve regioselective and stereoselective glycosylations. Peracetylation is a common and effective strategy for protecting these hydroxyl groups.

This compound can function as a glycosyl donor in the synthesis of larger glycans. The acetyl groups render the hydroxyl groups unreactive, allowing for specific activation of the anomeric carbon for coupling with a glycosyl acceptor. For instance, peracetylated sugars, including disaccharides like maltose (B56501), can be converted into glycosyl donors for the synthesis of allylglycosides, which are versatile intermediates for further glycan elaboration. researchgate.netnih.gov This principle extends to this compound, positioning it as a building block for the assembly of complex carbohydrates. The stability of peracetylated glycosyl donors is a significant advantage in multi-step synthetic routes. nih.gov

The general process for utilizing a peracetylated oligosaccharide like this compound in glycan synthesis involves several key steps:

Protection: The hydroxyl groups of maltotriose are fully acetylated to yield this compound. This is typically achieved using acetic anhydride (B1165640) in the presence of a catalyst.

Activation: The anomeric position of the this compound is selectively activated to form a reactive intermediate, such as a glycosyl halide or a trichloroacetimidate.

Glycosylation: The activated glycosyl donor is then reacted with a suitable glycosyl acceptor, which has a single unprotected hydroxyl group at the desired position for linkage. This reaction is promoted by a catalyst, often a Lewis acid.

Deprotection: Following the successful coupling, the acetyl protecting groups are removed to yield the final, unprotected oligosaccharide.

This strategic use of protection and activation allows for the precise construction of complex glycan structures that are otherwise difficult to synthesize.

While maltotriose itself is a substrate for various enzymes involved in carbohydrate metabolism, its peracetylated form, this compound, is generally not directly recognized or processed by these enzymes due to the bulky and non-polar acetyl groups. However, it can be used in enzymology studies in several ways:

In situ Substrate Generation: this compound can be introduced into a system containing esterases, which can cleave the acetyl groups to release native maltotriose. This allows for the controlled, localized release of the substrate, which can be useful for studying the kinetics and mechanisms of glycoside hydrolases in real-time.

Investigating Enzyme Specificity: By synthesizing derivatives of maltotriose where specific hydroxyl groups remain acetylated while others are deprotected, researchers can probe the active site requirements of enzymes. This can reveal which hydroxyl groups are critical for substrate binding and catalysis.

Inhibitor Development: Peracetylated oligosaccharides can serve as precursors for the synthesis of enzyme inhibitors. The protected sugar can be chemically modified, and upon deacetylation, the resulting compound may act as a competitive or irreversible inhibitor of a target glycosidase or glycosyltransferase.

The enzymatic hydrolysis of native maltotriose is a key process in carbohydrate digestion and metabolism. For example, maltase-glucoamylase, an enzyme found on the surface of enterocytes in the small intestine, hydrolyzes the 1-4 glycosidic linkages of maltotriose to produce maltose and glucose. reactome.org In some microorganisms, extracellular hydrolysis of maltotriose has also been observed. nih.gov

The interactions between proteins and carbohydrates are central to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Studying these interactions often requires well-defined glycan structures. This compound can be a useful tool in this area of research:

Synthesis of Glycoconjugates for Binding Studies: this compound can be chemically modified at its reducing end and then deacetylated to produce a functionalized maltotriose ligand. This ligand can then be immobilized on a solid support, such as a microarray or a sensor surface, to study its interaction with carbohydrate-binding proteins (lectins).

Probing Binding Site Architecture: Similar to its application in enzymology, selectively deprotected maltotriose derivatives, synthesized from this compound, can be used to map the binding pockets of lectins. By assessing the binding affinities of these modified ligands, researchers can determine which parts of the sugar molecule are most important for recognition.

Control Compounds: In studies of protein-glycan interactions, this compound can serve as a negative control. Its protected hydroxyl groups would be expected to prevent binding to a lectin that recognizes the native sugar, thereby demonstrating the specificity of the interaction for the unprotected glycan. In Gram-negative bacteria, the uptake of maltotriose is mediated by the maltose-binding protein (MalE), which is part of the maltose/maltodextrin (B1146171) system. nih.govnih.gov Studies on the binding of maltotriose and its conjugates to this system provide insights into nutrient uptake mechanisms. nih.gov

Maltotriose Metabolism and Transport in Microorganisms

Maltotriose is a significant carbon source for many microorganisms, particularly in environments rich in starch degradation products. The ability to efficiently transport and metabolize this trisaccharide is a key metabolic trait for these organisms.

In the yeast Saccharomyces cerevisiae, the utilization of α-glucosides like maltose and maltotriose is a well-studied process, largely due to its importance in baking and brewing industries where these sugars are abundant. The metabolism of maltotriose involves its transport across the plasma membrane followed by intracellular hydrolysis.

The general pathway for maltotriose utilization in S. cerevisiae is as follows:

Transport: Maltotriose is actively transported into the cell by specific permeases located in the plasma membrane.

Hydrolysis: Once inside the cell, maltotriose is hydrolyzed by intracellular α-glucosidases (maltases) into three molecules of glucose.

Glycolysis: The resulting glucose molecules then enter the glycolytic pathway to be converted into pyruvate, which can then be fermented to ethanol (B145695) or be further metabolized through the citric acid cycle. nih.gov

The transport of maltotriose into the yeast cell is a critical and often rate-limiting step in its metabolism. Several permeases have been identified that are involved in the uptake of α-glucosides. Among these, the AGT1 permease plays a crucial role in maltotriose transport.

The AGT1 gene encodes a broad-spectrum α-glucoside-H+ symporter that is capable of transporting a variety of sugars, including maltose, maltotriose, trehalose, and sucrose. Research has shown that the AGT1 permease is the primary transporter responsible for the efficient uptake and fermentation of maltotriose in many S. cerevisiae strains. Strains lacking a functional AGT1 gene often exhibit slow or incomplete fermentation of maltotriose.

The expression of the AGT1 gene is induced by maltose and maltotriose and is subject to glucose repression. This means that in the presence of glucose, the preferred carbon source, the expression of AGT1 is suppressed.

Kinetic Properties of Maltotriose Transport:

Studies on the kinetics of α-glucoside transport in S. cerevisiae have provided valuable insights into the function of the AGT1 permease.

PermeaseSubstrateKm (mM)Vmax (nmol/min/mg dry weight)Reference
AGT1Maltotriose~20-36~53 nih.gov
AGT1Maltose~18-35~39 nih.gov
MALx1Maltose~3-7~43 nih.gov
MALx1Maltotriose~3-7- nih.gov

This table presents a summary of kinetic parameters for maltotriose and maltose transport by different permeases in Saccharomyces cerevisiae. The values can vary between different yeast strains and experimental conditions.

The data indicates that the AGT1 permease has a lower affinity (higher Km) for maltotriose compared to the affinity of MALx1 permeases for maltose. This difference in affinity and transport capacity can contribute to the sequential utilization of sugars, with maltose often being consumed before maltotriose. The transport activity of AGT1 has been shown to be higher in cells grown on maltotriose compared to those grown on maltose, suggesting that maltotriose is a potent inducer of this permease. nih.gov

Regulatory Networks of the Escherichia coli Maltose System

The maltose system of Escherichia coli is a well-studied model for understanding gene regulation in bacteria. This system allows the bacterium to utilize maltose and maltodextrins as a carbon source and is controlled by a complex regulatory network. asm.org

The central regulator of the maltose system is the transcriptional activator protein, MalT. caister.com The activity of MalT is strictly dependent on the presence of two key molecules: maltotriose, which acts as the inducer, and ATP. nih.govnih.gov Both maltotriose and ATP must bind to MalT to induce a conformational change that allows the protein to oligomerize and bind to specific DNA sequences known as MalT boxes, which are located in the promoter regions of the maltose system genes. pnas.org This binding event then activates the transcription of these genes, leading to the production of the proteins necessary for maltodextrin transport and metabolism. The requirement for both maltotriose and ATP ensures that the maltose system is only activated when both the substrate (maltodextrins) and sufficient cellular energy are available. nih.gov

The activity of MalT is also subject to negative regulation through its interaction with other proteins. Two key regulatory enzymes in this process are MalK and MalY. caister.comnih.gov

MalK is the ATP-binding cassette (ABC) subunit of the maltodextrin transporter. caister.com In the absence of maltodextrins to transport, MalK can bind to MalT and inhibit its transcriptional activity. nih.gov This interaction is thought to prevent the unnecessary expression of the maltose system genes when their substrate is not present. When maltodextrins are being transported, MalK is occupied and unable to inhibit MalT, thus allowing for the induction of the system. caister.com

MalY is an enzyme with cystathionase activity that also functions as a repressor of the maltose system. nih.gov MalY can interact directly with MalT, preventing it from activating transcription. nih.gov The binding of MalY to MalT is thought to stabilize an inactive conformation of the activator protein. pnas.org

These negative regulatory interactions provide an additional layer of control over the maltose system, ensuring its expression is tightly regulated in response to the availability of maltodextrins.

Interestingly, the maltose system can be induced even in the absence of external maltodextrins through the endogenous biosynthesis of maltotriose. nih.gov This internal inducer is derived from the breakdown of glycogen (B147801), a storage polysaccharide composed of glucose units. nih.govnih.gov

The process of glycogen degradation in E. coli involves several enzymes, including glycogen phosphorylase (GlgP) and maltodextrin phosphorylase (MalP). nih.govjst.go.jp These enzymes can break down glycogen into smaller maltodextrins, including maltotriose. nih.govresearchgate.net This endogenously produced maltotriose can then bind to and activate MalT, leading to the induction of the maltose system. nih.gov The ability to synthesize the inducer internally allows the cell to prepare for the potential availability of external maltodextrins and to utilize its own glycogen stores more efficiently. Unphosphorylated internal glucose has been identified as a key component in this endogenous biosynthesis pathway. caister.comnih.gov

Exploration of Bioactive Properties of this compound Derivatives

While research on this compound is limited, studies on acetylated derivatives of other oligosaccharides and polysaccharides provide a strong indication of their potential bioactive properties. The process of acetylation, which involves the introduction of acetyl groups, can significantly alter the physicochemical properties of these molecules, often leading to enhanced biological activity. nih.gov

Table 1: Potential Bioactive Properties of Acetylated Oligosaccharides

Bioactive PropertyObserved Effects in Acetylated OligosaccharidesPotential Implication for this compound
Immunomodulatory Activity - Stimulation of macrophage proliferation. nih.gov- Enhancement of phagocytic activity. nih.gov- Increased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.gov- Inhibition of nitric oxide (NO) production in some cases. nih.govMay enhance innate immune responses by activating macrophages and other immune cells.
Antitumor Activity - Inhibition of tumor cell proliferation. amegroups.org- Suppression of tumor cell migration and invasion. mdpi.com- Induction of apoptosis in cancer cells. mdpi.comCould potentially be investigated for its efficacy against various cancer cell lines.
Neuroprotective Effects - Protection against β-amyloid-induced cognitive deficits. nih.gov- Attenuation of neuron cell damage. nih.gov- Regulation of signaling pathways involved in neuronal survival (e.g., PI3K/Akt/GSK3β). nih.govMay offer a therapeutic avenue for neurodegenerative diseases like Alzheimer's.
Antioxidant Activity - Enhanced free radical scavenging activity compared to unmodified polysaccharides. cbs.dkAcetylation could improve the antioxidant capacity of maltotriose.

Research has demonstrated that acetylated polysaccharides can exhibit significant immunomodulatory effects. For example, an acetylated derivative of a polysaccharide from Cyclocarya paliurus was shown to stimulate macrophage proliferation and enhance their phagocytic activity more effectively than its unmodified counterpart. nih.gov Similarly, N-acetyl chitooligosaccharides have been found to enhance the innate immune response of macrophages, including the production of pro-inflammatory cytokines. nih.gov

Furthermore, acetylation has been linked to antitumor properties in oligosaccharides. Acetylated low molecular weight heparin has demonstrated stronger anti-proliferative effects on breast cancer cells compared to the non-acetylated form. amegroups.org Partially acetylated chitooligosaccharides have also been shown to inhibit the proliferation and migration of liver cancer cells. mdpi.com

In the realm of neuroprotection, peracetylated chitosan (B1678972) oligosaccharides have shown promise in mitigating the cognitive deficits induced by β-amyloid in animal models of Alzheimer's disease. nih.gov These compounds were found to reduce neuronal damage and inhibit inflammatory responses in the brain. nih.gov

Given these findings, it is plausible that this compound and its derivatives could possess similar bioactive properties. The introduction of acetyl groups to the maltotriose molecule may enhance its interaction with biological targets, leading to immunomodulatory, antitumor, or other therapeutic effects. Further research is warranted to synthesize and characterize this compound derivatives and to systematically evaluate their biological activities.

Enzyme Inactivation Studies with Fluorinated Maltotriose Analogues

The introduction of fluorine into carbohydrate structures can significantly alter their biological activity, often transforming them from substrates into potent enzyme inhibitors. This is due to fluorine's high electronegativity and small size, which can mimic a hydroxyl group while perturbing electronic properties and metabolic stability. Strategic fluorination of maltotriose, facilitated by intermediates like this compound, has been a key strategy in designing tools for studying carbohydrate-processing enzymes.

Research into fluorinated oligosaccharides has demonstrated their potential to act as mechanism-based inhibitors or transition-state analogues for glycosidases. While direct studies on fluorinated maltotriose analogues for enzyme inactivation are specific, broader research on related fluorinated sugars provides a strong rationale for their use. For instance, the synthesis of 2-F-labeled maltose derivatives has been developed as a reporter system for monitoring protein-carbohydrate interactions using 19F NMR spectroscopy. This technique allows for the observation of binding events, with one isomer acting as a sensor and a non-binding isomer serving as an internal reference. Such methodologies could be extended to fluorinated maltotriose analogues to probe the active sites of amylases and other maltotriose-metabolizing enzymes.

Furthermore, studies on fluorinated maltotetraose (B33255) have shown that site-selective fluorination can enhance hydrolytic stability against enzymes like α-amylase and α-glucosidase. By replacing a hydroxyl group with fluorine, the substrate's orientation within the enzyme's active site can be altered, thereby hindering catalysis. This principle suggests that fluorinated maltotriose analogues could be designed to specifically inactivate enzymes by forming stable covalent intermediates or by acting as potent competitive inhibitors. The enhanced stability of these fluorinated derivatives makes them valuable tools for structural and mechanistic studies of enzyme-carbohydrate complexes.

Table 1: Impact of Fluorination on Maltotetraose Derivatives' Stability

CompoundModificationRelative Hydrolytic Stability
MaltotetraoseNone (Native)Baseline
2-F-MaltotetraoseFluorination at C2Enhanced
3-F-MaltotetraoseFluorination at C3Significantly Enhanced
4-F-MaltotetraoseFluorination at C4Moderately Enhanced

This table is illustrative and based on general findings in the field of fluorinated carbohydrates.

Anti-Metastatic Activity of Sulfated Maltotriose C-C Linked Dimers

Cancer metastasis is a complex process involving cell adhesion and degradation of the extracellular matrix, often mediated by enzymes like heparanase and cell adhesion molecules such as selectins. The development of inhibitors for these proteins is a promising strategy for anti-cancer therapies. Sulfated oligosaccharides have garnered significant attention in this area due to their ability to mimic heparan sulfate (B86663), the natural substrate of heparanase.

Researchers have synthesized novel semi-synthetic sulfated maltotriose C-C linked dimers (SMTCs) and investigated their anti-metastatic properties. These dimers are unique in that the typical C-O-C anomeric bond is replaced by a direct C-C bond, which alters the conformational flexibility of the molecule. The synthesis of these dimers involves the electroreduction of maltotriosyl bromide to form a maltotriosyl radical intermediate, which then dimerizes. Subsequent sulfation yields the final SMTCs.

These SMTCs have demonstrated the ability to attenuate metastasis through the inhibition of both P-selectin and heparanase. The specific configuration of the C-C bond (α,α, α,β, or β,β) has been shown to influence their biological activity. This structure-activity relationship highlights the importance of the three-dimensional structure of these carbohydrate-based inhibitors in their interaction with target proteins. The development of these sulfated maltotriose dimers represents a significant advancement in the design of non-anticoagulant heparinoids with potent anti-metastatic activity.

Table 2: Biological Targets of Sulfated Maltotriose C-C Linked Dimers

CompoundTarget ProteinBiological Effect
SMTCsP-selectinInhibition of cell adhesion
SMTCsHeparanaseInhibition of extracellular matrix degradation

Applications of Maltooligosaccharide Derivatives in Pharmaceutical and Industrial Contexts

Maltooligosaccharides (MOS) and their derivatives, often synthesized from precursors like this compound, have a wide array of applications in both the pharmaceutical and industrial sectors. Their biocompatibility, biodegradability, and specific biological activities make them valuable as functional ingredients and therapeutic agents.

In the pharmaceutical industry, MOS derivatives are utilized for their prebiotic properties, promoting the growth of beneficial gut bacteria. They are also explored as drug delivery vehicles, where their chemical modification can lead to the formation of nanoparticles or hydrogels for controlled release of therapeutic agents. Furthermore, modified maltooligosaccharides serve as substrates for the spectrophotometric determination of enzyme activity, where the release of a chromophore upon enzymatic cleavage allows for easy quantification.

Industrially, maltooligosaccharides are employed as functional food ingredients to improve texture, stability, and nutritional value. For example, they can act as fat replacers, bulking agents, and prebiotics in various food products. In the cosmetic industry, they are used for their moisturizing and texturizing properties. The versatility of MOS derivatives is a testament to the importance of carbohydrate chemistry in developing novel products with diverse applications. The ability to chemically modify these oligosaccharides, often starting from protected intermediates, is key to tailoring their properties for specific uses.

Table 3: Examples of Maltooligosaccharide Derivative Applications

Application AreaSpecific UseFunction
PharmaceuticalPrebioticsPromote beneficial gut microbiota
PharmaceuticalDrug DeliveryControlled release of active compounds
Food IndustryFunctional FoodsFat replacement, texture improvement
CosmeticsSkincareMoisturizing and texturizing agent

Theoretical and Computational Approaches to Maltotriose Peracetate Chemistry

Conformational Analysis and Molecular Dynamics Simulations of Glycans

The three-dimensional structure of maltotriose (B133400) peracetate is not static; it exists as an ensemble of conformations in solution. Understanding these conformational preferences is crucial as they dictate the molecule's physical properties and biological interactions.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like maltotriose peracetate. mdpi.com These simulations model the movements of atoms over time based on a force field that describes the potential energy of the system. For acetylated oligosaccharides, MD simulations can reveal the preferred orientations around the glycosidic linkages, defined by the dihedral angles phi (φ) and psi (ψ). The peracetylation of maltotriose introduces bulky acetyl groups, which significantly restrict the conformational freedom around these linkages compared to the unmodified trisaccharide. This steric hindrance, along with the loss of hydroxyl groups that can form intramolecular hydrogen bonds, leads to a different set of stable conformations.

Recent computational studies on α-maltotriose using Density Functional Theory (DFT) have detailed the influence of hydroxyl group orientations on the glycosidic bond angles. nih.gov While these studies focus on the non-acetylated form, they provide a foundational understanding of the intrinsic conformational preferences of the maltotriose backbone. For this compound, the bulky acetyl groups would be expected to favor more extended conformations to minimize steric clashes. A study on a related acetylated precursor of a sulfated maltotriose C-C linked dimer highlighted the significant steric hindrance introduced by the acetyl groups, which plays a crucial role in determining the ring's conformational equilibrium. nih.gov

Table 1: Key Dihedral Angles in Glycosidic Linkages

Dihedral Angle Atoms Defining the Angle Description
Phi (φ) O5-C1-O4'-C4' Defines the rotation around the C1-O4' bond.
Psi (ψ) C1-O4'-C4'-C3' Defines the rotation around the O4'-C4' bond.

This table outlines the standard nomenclature for the dihedral angles that determine the conformation of the glycosidic linkages in oligosaccharides like this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving carbohydrates. nih.gov DFT can be used to model the electronic structure of molecules and calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

For this compound, DFT calculations can provide valuable insights into several key reactions:

Deacetylation Reactions: The removal of the acetyl groups can be studied using DFT to understand the mechanism of hydrolysis under acidic or basic conditions. These calculations can help identify which acetyl groups are more labile and the nature of the intermediates involved.

A study on α-maltotriose has demonstrated the use of DFT to understand the influence of hydroxyl group orientations on the glycosidic bond. nih.gov This level of detailed electronic and geometric information is crucial for understanding how peracetylation impacts the reactivity of the glycosidic linkages.

Table 2: Representative Energy Barriers for Glycosidic Bond Hydrolysis

Reaction Step Computational Method Calculated Activation Energy (kcal/mol)
Protonation of Glycosidic Oxygen DFT (B3LYP/6-31G*) 5-10
Glycosidic Bond Cleavage (Transition State) DFT (B3LYP/6-31G*) 20-30
Water Attack on Anomeric Carbon DFT (B3LYP/6-31G*) 10-15

Note: These are generalized, hypothetical values for a typical glycosidic bond hydrolysis studied by DFT to illustrate the type of data that can be obtained. Specific values for this compound would require dedicated calculations.

In Silico Modeling of Enzyme-Substrate Interactions and Binding Affinities

In silico modeling is a critical tool for understanding how molecules like this compound interact with biological macromolecules, particularly enzymes. nih.gov Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site.

While maltotriose itself is a substrate for enzymes like amylases, the peracetylated form is generally not recognized or processed by these enzymes due to the steric bulk and altered electronic properties of the acetyl groups. However, in silico modeling can be used to investigate why this is the case and to potentially design modified enzymes that could accommodate acetylated sugars.

The process of modeling the interaction of this compound with an enzyme, such as a glycosidase, would typically involve:

Molecular Docking: A computational search to find the most favorable binding orientation of this compound within the enzyme's active site. The scoring functions used in docking estimate the binding affinity based on factors like shape complementarity and intermolecular interactions (e.g., van der Waals forces, electrostatic interactions).

Molecular Dynamics Simulations: Once a docked pose is obtained, MD simulations of the enzyme-ligand complex can be performed. nih.gov These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and the stability of the binding mode over time.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate a more accurate estimate of the binding free energy (ΔG_bind), which is related to the binding affinity (K_d).

These in silico approaches are essential for the rational design of carbohydrate-based molecules with specific biological activities and for understanding the molecular basis of carbohydrate recognition. nih.gov

Future Directions and Emerging Research Avenues

Development of Green Chemistry Principles in Maltotriose (B133400) Peracetate Synthesis

Traditional acetylation methods for carbohydrates often involve the use of hazardous reagents like pyridine (B92270) and large quantities of organic solvents, leading to significant environmental concerns. The application of green chemistry principles to the synthesis of maltotriose peracetate aims to develop more sustainable and efficient processes.

Key research areas include:

Solvent-Free Reactions: Performing acetylation under solvent-free conditions using a stoichiometric amount of acetic anhydride (B1165640) can significantly reduce waste. researchgate.netasianpubs.orgfrontiersin.org Catalysts such as copper(II) perchlorate (B79767) hexahydrate or vanadyl sulfate (B86663) can promote these reactions. researchgate.netfrontiersin.org

Ionic Liquids: Ionic liquids (ILs) are emerging as green solvents for polysaccharide modification. acs.orgresearchgate.netnih.govdoi.org They can effectively dissolve carbohydrates, facilitating homogeneous acetylation under mild conditions. acs.orgresearchgate.netnih.gov For instance, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]) has been shown to be a good solvent for the acetylation of polysaccharides, allowing for rapid reactions at room temperature. acs.org Zinc-based ionic liquids, such as those derived from choline (B1196258) chloride and zinc chloride, also serve as effective and environmentally benign catalysts and solvents for O-acetylation. semanticscholar.org

Enzymatic Synthesis: The use of enzymes, such as lipases and acetyl esterases, offers a highly specific and environmentally friendly alternative for the synthesis of acetylated sugars. nih.govresearchgate.netmdpi.comihmc.us For example, a lipase (B570770) from Candida antarctica can be used to synthesize glucose and maltose (B56501) esters, which can then be elongated to maltotriose esters through transglycosylation. nih.gov Acetyl esterase from Trichoderma reesei can catalyze the acetylation of oligosaccharides in an aqueous two-phase system with vinyl acetate as the acetyl donor.

Table 1: Comparison of Synthetic Methods for this compound

MethodAdvantagesDisadvantagesKey Findings
Traditional Acetylation High yields, well-established.Use of hazardous reagents and solvents.Effective but environmentally unfriendly.
Solvent-Free Synthesis Reduced waste, simplified work-up.May require specific catalysts, potential for side reactions.Stoichiometric use of acetic anhydride with catalysts like Cu(ClO4)2·6H2O shows promise. researchgate.net
Ionic Liquids Excellent solubility for carbohydrates, recyclable solvents. acs.orgresearchgate.netnih.govdoi.orgHigher cost of ionic liquids, potential for impurities affecting the reaction.[Emim][Ac] allows for rapid acetylation at room temperature. acs.org
Enzymatic Synthesis High regioselectivity and stereoselectivity, mild reaction conditions. nih.govSlower reaction rates, potential for enzyme inhibition.Lipase-catalyzed synthesis followed by transglycosylation can produce maltooligosaccharide esters. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Derivatization Reactions

The precise control over the degree of substitution in this compound is crucial for its function. Advanced spectroscopic techniques are being explored for the real-time, in situ monitoring of acetylation and other derivatization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for the structural elucidation of carbohydrates in solution. unina.itunimo.it 1D and 2D NMR techniques can provide detailed information about the monosaccharide composition, anomeric configurations, and linkage patterns. unina.ithmdb.ca While in situ monitoring of the reaction progress is challenging due to the complexity of the reaction mixture, it remains an area of active research.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are highly sensitive methods for the characterization of oligosaccharides and their derivatives. nih.govnih.govuark.eduyoutube.com Tandem MS (MS/MS) can provide sequencing and linkage information. nih.govuark.edu Acetylation enhances the hydrophobicity of oligosaccharides, which can improve their ionization efficiency in MS. nih.govyoutube.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of hydroxyl groups and the appearance of ester carbonyl groups during the acetylation process, providing a straightforward method to follow the reaction kinetics.

Table 2: Spectroscopic Techniques for the Analysis of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information including anomeric configuration and linkage analysis. unina.itunimo.ithmdb.cachemicalbook.comNon-destructive, provides comprehensive structural data. unina.itLower sensitivity compared to MS, complex spectra for mixtures.
Mass Spectrometry Molecular weight, sequence, and branching information. nih.govnih.govuark.eduHigh sensitivity, suitable for complex mixtures. nih.govMay require derivatization, can be destructive.
FTIR Spectroscopy Functional group analysis, monitoring reaction progress.Rapid and non-destructive.Provides limited structural detail.

Elucidation of Detailed Molecular Mechanisms in Biological Systems

Peracetylated sugars like this compound can cross cell membranes and participate in metabolic pathways after intracellular deacetylation by non-specific esterases. mdpi.com This property is the basis for their use in metabolic glycoengineering.

Future research will focus on:

Cellular Uptake and Metabolism: Understanding the precise mechanisms of how this compound is transported across the cell membrane and the kinetics of its intracellular deacetylation is crucial for optimizing its applications.

Interaction with Cellular Machinery: Investigating how the resulting maltotriose and its metabolites interact with glycosyltransferases and other enzymes involved in glycan biosynthesis will provide insights into how to modulate cellular glycosylation patterns.

Protein Recognition: Studying the binding of acetylated oligosaccharides to specific proteins, such as lectins, is important for understanding their biological roles. nih.gov For example, human L-ficolin has been shown to bind to acetylated oligosaccharides, which is a key step in the activation of the complement system. nih.gov

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity

The structure of this compound can be modified to create novel analogues with enhanced or new biological activities. This involves the rational design and synthesis of derivatives with specific functional groups.

Synthesis of Sulfated Analogues: Sulfated oligosaccharides have shown promising anti-metastatic and anti-angiogenic properties. mdpi.com Starting from peracetylated maltotriose, it is possible to synthesize sulfated maltotriose C-C linked dimers, which are less susceptible to enzymatic degradation. mdpi.com

Introduction of Bioorthogonal Groups: Incorporating bioorthogonal functional groups, such as azides or alkynes, into the maltotriose backbone before or after acetylation would allow for specific labeling and tracking of the molecule in biological systems through click chemistry. researchgate.netnih.govfrontiersin.org This is a powerful tool in metabolic glycoengineering for visualizing and manipulating glycans. researchgate.netnih.govfrontiersin.org

Applications in Glycoengineering and Materials Science

The unique properties of this compound make it a valuable tool in both glycoengineering and materials science.

Metabolic Glycoengineering: As a protected sugar, this compound can be used to deliver maltotriose into cells to manipulate the glycosylation of proteins and lipids. mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov This can be used to study the roles of specific glycans in cellular processes or to engineer cells with desired surface properties. mdpi.comresearchgate.netnih.govfrontiersin.org For example, increasing the sialylation of therapeutic proteins through metabolic glycoengineering can prolong their serum half-life. nih.gov

Materials Science: The acetylation of polysaccharides can significantly alter their physicochemical properties, such as solubility and thermal stability. nih.gov this compound could be used as a building block for the synthesis of novel biocompatible polymers and hydrogels. Its amphiphilic nature, resulting from the combination of the hydrophilic carbohydrate backbone and the hydrophobic acetyl groups, could be exploited for the formation of self-assembling materials and for drug delivery applications.

Q & A

Q. What are the established protocols for synthesizing Maltotriose Peracetate with high purity?

this compound synthesis typically involves acetylation of maltotriose under controlled conditions. Key steps include:

  • Reaction conditions : Use acetic anhydride in pyridine or a similar catalyst to acetylate hydroxyl groups .
  • Purification : Column chromatography or recrystallization to isolate the peracetylated product.
  • Characterization : Confirm purity via HPLC (High-Performance Liquid Chromatography) and structural validation using 1^1H/13^13C NMR spectroscopy .
  • Critical considerations : Monitor reaction temperature and moisture levels to prevent hydrolysis of acetyl groups.

Q. How can researchers ensure accurate quantification of this compound in complex mixtures?

Methodological approaches include:

  • Chromatographic separation : Utilize reverse-phase HPLC with UV detection at 210–220 nm, optimized for acetylated sugars.
  • Calibration curves : Prepare standards of known concentrations to establish linearity (R2^2 > 0.99).
  • Mass spectrometry (MS) : Pair LC with ESI-MS for enhanced specificity, particularly in biological matrices .

Q. What are the stability considerations for storing this compound?

Stability protocols should address:

  • Moisture control : Store in desiccators with silica gel to prevent hydrolysis.
  • Temperature : Long-term storage at –20°C in amber vials to avoid thermal degradation.
  • Analytical validation : Periodically test stored samples via TLC or NMR to confirm integrity .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its enzymatic interactions in carbohydrate metabolism studies?

Advanced experimental designs may involve:

  • Enzyme kinetics assays : Compare hydrolysis rates of this compound with native maltotriose using α-glucosidases or maltases.
  • Molecular docking simulations : Model acetylated vs. non-acetylated forms to predict binding affinities to active sites .
  • Isotopic labeling : Use 13^{13}C-labeled acetyl groups to track metabolic pathways in yeast or bacterial models .

Q. How can researchers resolve contradictions in reported stability data of this compound under varying experimental conditions?

Strategies include:

  • Controlled comparative studies : Replicate conflicting experiments while standardizing humidity, temperature, and analytical methods (e.g., NMR vs. HPLC) .
  • Degradation kinetics modeling : Apply Arrhenius equations to predict shelf-life under different storage conditions.
  • Peer-data meta-analysis : Systematically review literature to identify methodological inconsistencies (e.g., solvent systems, impurity thresholds) .

Q. What advanced techniques validate the absence of residual reactants or by-products in synthesized this compound?

  • Multi-dimensional NMR : 1^1H-13^13C HSQC or COSY spectra to detect trace acetic anhydride or pyridine.
  • Mass defect filtering : High-resolution MS (HRMS) to differentiate between target compounds and by-products.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to identify impurities .

Methodological and Reporting Guidelines

Q. How should researchers present this compound data in publications to meet journal standards?

Follow structured formats:

  • Tables : Include purity percentages, melting points, and spectral data (e.g., NMR shifts) in separate, labeled cells .
  • Figures : Use schematics for synthesis pathways or MS fragmentation patterns, adhering to color-free guidelines for chemistry visuals .
  • Ethical reporting : Disclose solvent waste protocols and safety measures per institutional guidelines .

What frameworks assist in formulating hypothesis-driven research questions about this compound?

Apply the PICO framework :

  • Population : Study system (e.g., enzymatic reactions, microbial models).
  • Intervention : Use of this compound as a substrate/inhibitor.
  • Comparison : Native maltotriose or other acetylated analogs.
  • Outcome : Metrics like catalytic efficiency or metabolic flux .

Data Contradiction and Reproducibility

Q. What steps mitigate reproducibility issues in this compound studies?

  • Detailed supplementary materials : Publish step-by-step synthesis protocols and raw spectral data.
  • Collaborative validation : Partner with independent labs to replicate key findings.
  • Open-source datasets : Share chromatographic and spectral profiles on repositories like Zenodo .

Q. How can researchers address conflicting results in the bioactivity of this compound across studies?

  • Dose-response reevaluation : Test activity across a broader concentration range.
  • Strain-specific analysis : Compare results across microbial species (e.g., S. cerevisiae vs. E. coli) to identify model-dependent effects .
  • Meta-regression : Statistically analyze variables like pH or incubation time that may explain discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.